Thyroid Hormone Receptor Antagonist (1-850)

Catalog No.
S545910
CAS No.
251310-57-3
M.F
C21H20F3N5O4
M. Wt
463.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thyroid Hormone Receptor Antagonist (1-850)

CAS Number

251310-57-3

Product Name

Thyroid Hormone Receptor Antagonist (1-850)

IUPAC Name

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C21H20F3N5O4

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31)

InChI Key

CZMAYVNXNKBQKX-UHFFFAOYSA-N

SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Thyroid Hormone Receptor Antagonist (1-850); TR-IN 1-850; TR IN-1-850; TR-IN-1 850; TR-IN-1-850

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

Description

The exact mass of the compound Thyroid Hormone Receptor Antagonist, 1-850 is 463.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Thyroid Hormone Receptor Antagonist, 1-850 (also known as TR Antagonist or 2-(2-(-(4-Nitrophenyl)-4-piperidinylidene)acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazine Carboxamide)) is a small molecule that acts as a selective and high-affinity antagonist for the Thyroid Hormone Receptor (TR) [, ]. It competitively binds to the TR, particularly TRα and TRβ isoforms, with an Inhibitory Concentration (IC50) of 1.5 µM, thereby blocking the binding of the natural thyroid hormone, Triiodothyronine (T3) []. This competitive inhibition disrupts the T3-mediated interaction between TRα and the Nuclear Receptor Coactivator (NRC), ultimately preventing the stimulation of gene expression regulated by the thyroid hormone pathway [].

Applications in Research

Thyroid Hormone Receptor Antagonist, 1-850, is primarily used as a research tool to investigate the role of thyroid hormone signaling in various biological processes. Here are some specific applications:

  • Understanding Thyroid Hormone Action: By blocking thyroid hormone signaling, researchers can dissect the specific genes and pathways regulated by T3 in different cell types and tissues. This helps to elucidate the physiological functions of thyroid hormones [, ].
  • Neuroscience Research: TRs are expressed in the nervous system, and thyroid hormones play a role in neuronal development, function, and regeneration. 1-850 can be used to study the involvement of thyroid hormone signaling in these processes [].
  • Cancer Research: Some cancers are known to be sensitive to thyroid hormone levels. 1-850 can be used to investigate the potential of targeting the thyroid hormone pathway for cancer treatment.

Thyroid Hormone Receptor Antagonist (1-850) is a synthetic compound designed to inhibit the action of thyroid hormones by targeting thyroid hormone receptors. These receptors are critical nuclear proteins that mediate the effects of thyroid hormones on gene expression, influencing various physiological processes such as metabolism, growth, and development. The compound is part of a broader category of thyroid hormone receptor antagonists, which have gained attention for their potential therapeutic applications, particularly in treating conditions like hyperthyroidism.

TR-Antagonist 1-850 competitively binds to both TRα and TRβ subtypes, preventing the binding of T3, the natural thyroid hormone ligand []. This blocks the activation of TR-mediated gene expression pathways in cells. Studies suggest a 1000-fold lower affinity for TRα compared to T3 in intact cells, indicating potential selectivity towards TRβ [].

  • Limited Information: Specific safety data for TR-Antagonist 1-850 is limited due to its use primarily as a research tool.
  • General Precautions: As with any research chemical, standard laboratory safety protocols for handling unknown substances should be followed, including wearing appropriate personal protective equipment (PPE) [].

Thyroid Hormone Receptor Antagonist (1-850) functions primarily through competitive inhibition at the binding site of thyroid hormones on their respective receptors. This antagonist activity disrupts the normal transcriptional activity mediated by thyroid hormones, thereby altering downstream gene expression. The compound's interaction with the receptor can lead to conformational changes that prevent coactivator binding, further inhibiting transcriptional activation .

The biological activity of Thyroid Hormone Receptor Antagonist (1-850) has been demonstrated in various in vitro studies. It effectively blocks the action of triiodothyronine (T3), the active form of thyroid hormone, by preventing its binding to thyroid hormone receptors. This antagonistic action has implications for managing hyperthyroid conditions, where excessive thyroid hormone activity can lead to detrimental health effects . Additionally, studies have shown that this compound can influence metabolic pathways and gene expression profiles associated with thyroid function .

The synthesis of Thyroid Hormone Receptor Antagonist (1-850) typically involves multi-step organic reactions that incorporate specific functional groups known to interact with thyroid hormone receptors. While detailed synthetic pathways are proprietary and not widely published, general methods may include:

  • Formation of key intermediates: Utilizing starting materials that contain necessary functional groups.
  • Coupling reactions: Employing techniques such as Suzuki or Stille coupling to form carbon-carbon bonds.
  • Purification: Using chromatographic techniques to isolate and purify the final product.

These synthetic strategies aim to optimize yield and purity while ensuring the compound retains its biological activity.

Thyroid Hormone Receptor Antagonist (1-850) has potential applications in:

  • Pharmaceutical Development: As a candidate for new treatments for hyperthyroidism and related disorders.
  • Research: To study the mechanisms of thyroid hormone action and regulation in various biological systems.
  • Environmental Toxicology: Investigating the effects of environmental pollutants that may act as thyroid hormone receptor antagonists .

Interaction studies involving Thyroid Hormone Receptor Antagonist (1-850) have utilized techniques such as yeast two-hybrid assays and mammalian cell models to evaluate its binding affinity and functional antagonism against thyroid hormones. These studies reveal that 1-850 competes effectively with T3 for receptor binding and alters coactivator recruitment dynamics, underscoring its potential as a therapeutic agent in managing thyroid-related disorders .

Several compounds exhibit similar antagonistic properties against thyroid hormone receptors. Here are a few notable examples:

Compound NameUnique FeaturesComparison with 1-850
AmiodaronePrimarily used as an antiarrhythmic drug; also affects thyroid functionShares antagonist properties but is not selective for TRs
Bisphenol AEnvironmental estrogen; disrupts endocrine functionActs as an antagonist but also has estrogenic effects
NH-3First reported TR antagonist effective in vivoSimilar mechanism but different chemical structure
MLS 389544Designed specifically for TR antagonismMore selective than 1-850

Thyroid Hormone Receptor Antagonist (1-850) stands out due to its targeted design aimed specifically at treating hyperthyroidism while minimizing off-target effects commonly associated with other compounds like amiodarone.

The discovery of Thyroid Hormone Receptor Antagonist (1-850) emerged from efforts to address limitations in hyperthyroidism treatment, which historically relied on therapies targeting thyroid hormone synthesis or peripheral conversion. In 2003, Schapira et al. pioneered a computational approach to identify small-molecule antagonists of the thyroid hormone receptor (TR) ligand-binding domain. Using a virtual screening algorithm, they evaluated over 250,000 compounds from chemical libraries, prioritizing molecules predicted to bind TR in an antagonist conformation. This led to the identification of 14 active compounds, with 1-850 exhibiting the highest affinity (IC50 = 1.5 µM in HeLa cells).

Virtual Screening and Computational Design

The virtual screening protocol involved:

  • Structural Modeling: A homology model of the TR ligand-binding domain was constructed based on antagonist-bound nuclear receptor templates.
  • Docking Simulations: Compounds were scored for compatibility with hydrophobic pockets and hydrogen-bonding residues (e.g., His-435, Arg-282).
  • Library Prioritization: A focused library of 101 derivatives was generated by modifying the hydrazinyl-carboxamide core of 1-850, enabling rapid synthesis and testing.

Key computational findings included:

  • The nitro group of 1-850 positioned near Arg-282, while its carbonyl oxygen formed a hydrogen bond with His-435.
  • Steric clashes with helix 12 (H12) of TR stabilized the receptor in an inactive conformation.

Structural Optimization and Derivative Synthesis

Second-generation analogs (e.g., D1–D4) were synthesized to enhance binding affinity:

DerivativeStructural ModificationIC50 (µM)
1-850Parent compound1.5
D14-Chlorophenyl urea0.9
D23-Trifluoromethyl phenyl0.7
D32-Naphthyl0.5
D44-Cyanophenyl0.4

Derivatives showed improved potency due to enhanced hydrophobic interactions with TR’s ligand-binding pocket.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

463.1467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types